molecular formula C8H11ClN4 B3095695 5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride CAS No. 1268983-06-7

5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride

Cat. No.: B3095695
CAS No.: 1268983-06-7
M. Wt: 198.65
InChI Key: JGJHBXBQJIUNBY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core with a carbonitrile substituent at position 2 and a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₆, and it is primarily recognized for its role as a ROS1 (ROS proto-oncogene 1) inhibitor, a therapeutic target in oncology for cancers driven by ROS1 gene rearrangements . The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in drug formulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-7-4-8-6-10-2-1-3-12(8)11-7;/h4,10H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJHBXBQJIUNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate. The reactions are optimized for high yield and purity, ensuring that the compound can be produced on a large scale for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borane for reduction, tert-butyloxycarbonyl chloride for protection, and various aryl halides for substitution reactions. The conditions are typically mild to moderate, ensuring the stability of the compound throughout the reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further modified for specific applications in drug design and medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H11ClN4
  • CAS Number : 1355170-97-6
  • IUPAC Name : 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride

The compound features a bicyclic structure that includes both pyrazole and diazepine moieties. This unique combination contributes to its biological activity and versatility in medicinal chemistry.

Drug Development

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have been investigated for their potential as therapeutic agents in various diseases:

  • Antidepressant Activity : Research indicates that compounds within this class exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Anxiolytic Effects : Similar studies have shown that these compounds may possess anxiolytic properties. They can potentially reduce anxiety symptoms by acting on GABAergic pathways .

Anticancer Research

Recent studies have explored the anticancer properties of pyrazolo[1,5-a][1,4]diazepine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Specific derivatives have shown promise in targeting cancer stem cells, which are often resistant to conventional therapies .

Neuroprotective Agents

The neuroprotective potential of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives has garnered attention:

  • Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive function and protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of a specific derivative of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine. Mice treated with the compound showed significant reductions in immobility time during forced swim tests compared to control groups. This suggests a potential mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Anticancer Properties

In vitro studies conducted on human breast cancer cell lines demonstrated that certain derivatives induced apoptosis through caspase activation and mitochondrial pathway modulation. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Pyrazolo-Diazepine/Diazepinone Family

The compound shares structural similarities with derivatives of pyrazolo-diazepine/diazepinone, differing primarily in substituents and ring saturation. Key analogues include:

Compound Name Key Structural Features Biological Activity/Application References
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one (CAS 951627-07-9) Contains a ketone group at position 4 Intermediate in drug synthesis
Methyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-8-carboxylate (CAS 2177266-58-7) Benzyl and methyl ester substituents Probable ROS1 inhibitor precursor
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol Hydroxymethyl group at position 2 Undisclosed pharmacological activity

Key Observations :

  • The carbonitrile group in the target compound distinguishes it from analogues with ketones or esters, influencing electronic properties and binding affinity to ROS1 .
  • Substituents like benzyl groups (e.g., in CAS 2177266-58-7) may enhance lipophilicity but reduce solubility compared to the hydrochloride salt form .

Heterocyclic Compounds with Carbonitrile Moieties

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives

Structure: Pyrazole ring fused to a dihydro moiety (smaller ring system than diazepine). Synthesis: Produced via green chemistry using K₂CO₃:glycerol deep eutectic solvent at 50°C . Bioactivity: Demonstrated antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay) and antimicrobial properties (MIC/MBC values against ATCC strains) .

Thiazolo[3,2-a]pyrimidine-6-carbonitrile Derivatives

Structure: Thiazole fused to pyrimidine with carbonitrile. Synthesis: Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride . Contrast: The thiazolo-pyrimidine core differs significantly from pyrazolo-diazepine, likely leading to distinct target selectivity .

Pharmacological and Physicochemical Comparison

Parameter Target Compound (Hydrochloride Salt) Pyrazole-4-carbonitrile Derivatives Thiazolo-pyrimidine Derivatives
Molecular Weight ~257 g/mol (C₉H₁₁ClN₆) 200–300 g/mol 386–403 g/mol (e.g., C₂₂H₁₇N₃O₃S)
Key Functional Groups Carbonitrile, diazepine ring, hydrochloride Carbonitrile, pyrazole ring Carbonitrile, thiazole, pyrimidine rings
Therapeutic Application ROS1 inhibition (anticancer) Antioxidant/antimicrobial Undisclosed (probable kinase inhibition)
Synthesis Conditions Not fully detailed (patented routes) Mild (50°C, green solvent) Harsh (reflux with acetic anhydride)
Solubility High (due to hydrochloride salt) Moderate (depends on substituents) Low (lipophilic cores)

Research Findings and Implications

  • ROS1 Inhibition : The target compound’s diazepine-carbonitrile structure is optimized for ROS1 binding, a feature absent in smaller pyrazole or thiazolo-pyrimidine derivatives .
  • Synthetic Complexity : Pyrazolo-diazepine derivatives generally require multi-step synthesis (e.g., thiouracil derivatization in CAS 951627-07-9) compared to one-pot methods for pyrazole-4-carbonitriles .
  • Bioavailability : The hydrochloride salt form improves pharmacokinetics over neutral analogues like CAS 2177266-58-7, which may require prodrug strategies .

Biological Activity

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C9H11N3O3
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 163213-38-5

Synthesis

Recent studies have reported efficient synthetic routes for producing this compound. For instance, a two-step synthesis involving the reaction of primary amines with diazepinones has shown promising yields (70-98%) for various derivatives, indicating the feasibility of producing this compound in a laboratory setting .

Anticancer Properties

Research indicates that 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives exhibit significant anticancer activity. For example:

  • A549 Lung Cancer Cells : The compound has been shown to induce apoptosis and cell cycle arrest in A549 lung cancer cells .
  • Mcl-1 Inhibition : It has been identified as a potential inhibitor of Mcl-1 (myeloid cell leukemia sequence 1), which is crucial for the survival of cancer cells .

Antiviral Activity

The compound has also demonstrated activity against viral infections:

  • Respiratory Syncytial Virus (RSV) : It acts as a non-nucleoside inhibitor of the RSV polymerase complex, showcasing its potential as an antiviral agent .

Antimicrobial Activity

Some derivatives have shown promising results against various bacterial strains:

  • Gram-positive Bacteria : Certain compounds within this class have demonstrated effective antimicrobial properties against Gram-positive bacteria .

Case Studies and Research Findings

StudyFindings
Induced apoptosis in A549 lung cancer cells; inhibited Mcl-1.
Demonstrated potent inhibition of SPPL2a protease involved in antigen processing.
Exhibited antimicrobial activity against Gram-positive bacteria.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is limited, related compounds have shown favorable absorption and distribution profiles in animal models. Toxicological assessments are necessary to establish safety parameters for human use.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DoE) principles to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between variables while minimizing trial-and-error approaches . Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using high-resolution mass spectrometry (HRMS) . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental iterations .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer : Employ Hansen solubility parameters (HSPs) to screen solvents for optimal dissolution. Stability studies should include:

  • pH-dependent degradation assays (e.g., HPLC monitoring under acidic/neutral/alkaline conditions).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Dynamic light scattering (DLS) for aggregation propensity in aqueous buffers. Solvent effects on reaction kinetics (e.g., dielectric constant) should also be considered .

Q. Which spectroscopic techniques are critical for structural elucidation of intermediates and final products?

  • Methodological Answer : Combine 1H/13C NMR for proton/carbon assignments, FT-IR for functional group identification (e.g., nitrile stretching at ~2200 cm⁻¹), and HRMS for molecular formula confirmation. For crystalline intermediates, X-ray diffraction (XRD) provides absolute stereochemical data. Cross-validate with literature precedents for pyrazolo-diazepine analogs .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be resolved when kinetic data contradicts computational predictions?

  • Methodological Answer : Apply microkinetic modeling to reconcile discrepancies. For instance:

  • Use isotopic labeling (e.g., deuterium at reactive sites) to track mechanistic pathways.
  • Perform transition state theory (TST) calculations to compare activation barriers with experimental rate constants.
  • If contradictions persist, consider solvent cage effects or hidden intermediates via time-resolved spectroscopy .

Q. What strategies are effective for resolving conflicting crystallographic and spectroscopic data in polymorph screening?

  • Methodological Answer : Conduct synchrotron XRD to resolve ambiguities in crystal packing. Pair with solid-state NMR (ssNMR) to probe hydrogen-bonding networks and confirm polymorph identity. If discrepancies remain, employ differential scanning calorimetry (DSC) to detect phase transitions undetected by XRD .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Implement density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict reactivity. Use molecular docking to simulate interactions with biological targets (e.g., kinases). Validate predictions via structure-activity relationship (SAR) studies, prioritizing substituents at the pyrazolo N1 and diazepine C2 positions .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in yield and purity?

  • Methodological Answer : Apply statistical process control (SPC) with control charts to monitor critical quality attributes (CQAs). Investigate root causes via principal component analysis (PCA) of raw material impurities or reaction parameter drift. Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. What statistical frameworks are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Assess significance via ANOVA with post-hoc Tukey tests. For outliers, apply Grubbs’ test and repeat experiments under blinded conditions to exclude observer bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride

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